molecular formula C11H22ClN B2831933 7,7-Dimethylspiro[3.5]nonan-2-amine;hydrochloride CAS No. 2413875-77-9

7,7-Dimethylspiro[3.5]nonan-2-amine;hydrochloride

Cat. No.: B2831933
CAS No.: 2413875-77-9
M. Wt: 203.75
InChI Key: DQEOSARHNFDVCI-UHFFFAOYSA-N
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Description

7,7-Dimethylspiro[3.5]nonan-2-amine;hydrochloride: is a chemical compound characterized by its unique spirocyclic structure

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the study of spirocyclic compounds and their reactivity.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
  • Used in the development of novel pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of advanced materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethylspiro[3.5]nonan-2-amine;hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core, which can be achieved through a cyclization reaction. This often involves the use of a suitable precursor, such as a ketone or aldehyde, and a cyclizing agent.

    Amination: The introduction of the amine group is achieved through an amination reaction. This can be done using reagents such as ammonia or primary amines under appropriate conditions.

    Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt. This is typically done by treating the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7,7-Dimethylspiro[3.5]nonan-2-amine;hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 7,7-Dimethylspiro[3.5]nonan-2-amine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    7,7-Dimethylspiro[3.5]nonan-2-one: A ketone derivative with similar spirocyclic structure.

    7,7-Dimethylspiro[3.5]nonan-2-ol: An alcohol derivative with similar spirocyclic structure.

Uniqueness:

  • The presence of the amine group in 7,7-Dimethylspiro[3.5]nonan-2-amine;hydrochloride provides unique reactivity and potential for forming hydrogen bonds.
  • The hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its non-salt counterparts.

Properties

IUPAC Name

7,7-dimethylspiro[3.5]nonan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-10(2)3-5-11(6-4-10)7-9(12)8-11;/h9H,3-8,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPDRHVCSNEVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CC1)CC(C2)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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